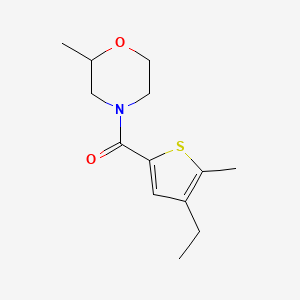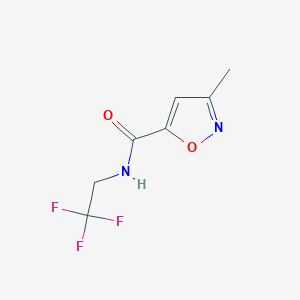
3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is widely expressed in immune cells, including microglia, macrophages, and T cells. The activation of P2X7 receptor plays a critical role in inflammation, pain, and neurodegeneration. Therefore, the development of P2X7 receptor antagonists is a promising strategy for the treatment of various diseases, such as chronic pain, multiple sclerosis, and Alzheimer's disease.
作用機序
3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide acts as a competitive antagonist of the P2X7 receptor, which blocks the binding of ATP to the receptor and inhibits its activation. The activation of P2X7 receptor leads to the opening of a non-selective cation channel and the influx of calcium ions into the cell. The prolonged activation of P2X7 receptor can lead to the formation of a cytolytic pore, which causes cell death. Therefore, the blockade of P2X7 receptor can prevent the excessive activation of immune cells and the subsequent tissue damage.
Biochemical and Physiological Effects:
3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide has been shown to have various biochemical and physiological effects in different cell types. In microglia, 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide can reduce the production of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha. In T cells, 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide can inhibit the proliferation and activation of effector T cells and promote the differentiation of regulatory T cells. In astrocytes, 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide can reduce the release of glutamate and prevent the excitotoxicity.
実験室実験の利点と制限
The advantages of using 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide in lab experiments are its high potency and selectivity for the P2X7 receptor, which allows for the precise manipulation of the receptor function. The limitations of using 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide are its low solubility in water and its potential off-target effects on other P2X receptors or ion channels.
将来の方向性
There are several future directions for the research on 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide. First, the development of more potent and selective P2X7 receptor antagonists with better pharmacokinetic properties is needed for the clinical application of these compounds. Second, the investigation of the role of P2X7 receptor in different diseases and cell types is needed to fully understand its physiological and pathological functions. Third, the elucidation of the downstream signaling pathways and molecular mechanisms of P2X7 receptor activation and inhibition is needed to identify new therapeutic targets. Fourth, the exploration of the potential synergy between P2X7 receptor antagonists and other drugs or therapies is needed to enhance their efficacy and reduce their side effects.
合成法
The synthesis of 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide involves several steps, starting from the reaction of 3-methyl-5-nitroisoxazole with 2,2,2-trifluoroethylamine to form the corresponding amine. The amine is then reacted with ethyl chloroformate to yield the corresponding carbamate. The carbamate is finally cyclized with sodium hydride in DMF to form the oxazole ring. The overall yield of 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide is around 20%.
科学的研究の応用
3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide has been extensively studied in various preclinical models of diseases. In a rat model of neuropathic pain, 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide was found to reduce mechanical allodynia and thermal hyperalgesia. In a mouse model of multiple sclerosis, 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide was shown to reduce the infiltration of immune cells into the central nervous system and improve the clinical symptoms. In a mouse model of Alzheimer's disease, 3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide was found to reduce the deposition of amyloid-beta plaques and improve the cognitive function.
特性
IUPAC Name |
3-methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-2-5(14-12-4)6(13)11-3-7(8,9)10/h2H,3H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUCPRJJJYEZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
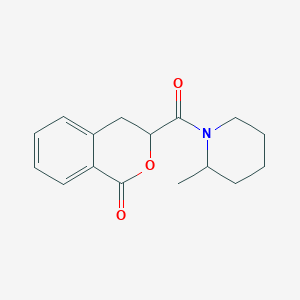
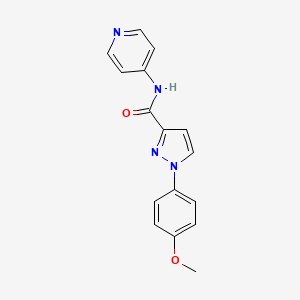
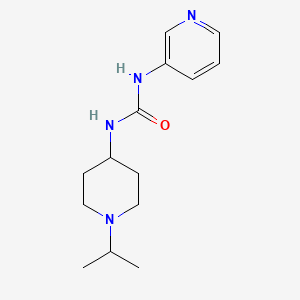
![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)
![4-fluoro-3-(methanesulfonamido)-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B7566368.png)

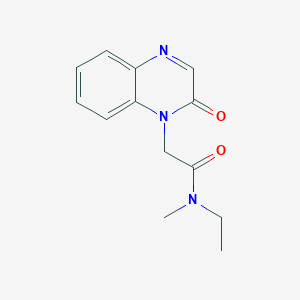

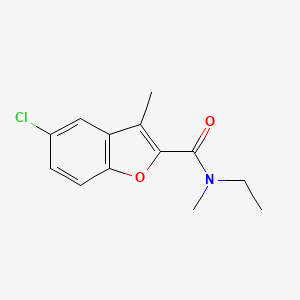
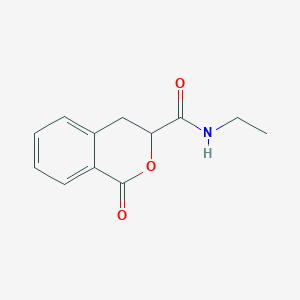
![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)
